molecular formula C15H13N3O5S B2925834 N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1904182-94-0

N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2925834
CAS No.: 1904182-94-0
M. Wt: 347.35
InChI Key: YHRHMJLIKLQFBW-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide (CAS: 2309189-52-2, molecular formula: C₁₅H₁₃N₃O₅S) is a heterocyclic compound featuring a hydroxyethyl core substituted with furan and thiophene moieties, linked to an ethanediamide group terminating in a 1,2-oxazole ring . Its structural complexity arises from the fusion of aromatic heterocycles (furan, thiophene, oxazole) and amide functionalities, which are often associated with biological activity and coordination chemistry . The compound’s SMILES notation, O=C(NCC(O)c1ccc(-c2cccs2)o1)C(=O)Nc1ccon1, highlights the spatial arrangement of these groups.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-5-7-23-18-12)16-9-15(21,10-3-1-6-22-10)11-4-2-8-24-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRHMJLIKLQFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with an oxazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of furan, thiophene, oxazole, and ethanediamide groups. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Features Synthesis Method Biological/Physical Properties
N'-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide Furan, thiophene, oxazole, hydroxyethyl, ethanediamide. Likely involves condensation of furan-thiophene aldehyde with oxazole-amide precursors . Limited data; inferred potential for antimicrobial activity due to heterocyclic motifs .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole, acetamide. Carbodiimide-mediated coupling of dichlorophenylacetic acid with 2-aminothiazole. Exhibits hydrogen-bonded dimerization; structural similarity to penicillin lateral chain .
N-(Furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines Furan, oxadiazole, Schiff base. Condensation of furan-2-aldehyde with oxadiazole-amine in DMF/H₂SO₄. Moderate antifungal activity; planar geometry enhances π-π stacking .
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Thiophene, tetrahydronaphthalene, amine. Multi-step alkylation and etherification. Pharmacopeial interest; likely targets neurotransmitter receptors .

Key Differentiators

Hydroxyethyl Bridge : The central hydroxyethyl group distinguishes it from rigid analogs like dichlorophenyl-thiazole acetamides, possibly improving solubility .

Ethanediamide Linker : The dual amide groups contrast with single-amide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ), which may influence hydrogen-bonding interactions .

Biological Activity

N'-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15N3O3S
  • Molecular Weight : 329.37 g/mol
  • CAS Number : 2309749-78-6

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key reactions include the formation of the furan and thiophene rings, followed by the introduction of the oxazole moiety. Various synthetic routes have been developed to optimize yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.4
HeLa (cervical cancer)12.8
A549 (lung cancer)20.5

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several bacterial strains. The results indicated moderate antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. In animal models, it has shown promise in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways.
  • Antioxidant Activity : The presence of furan and thiophene rings may contribute to its ability to scavenge free radicals.

Case Studies

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The researchers reported that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.

Another case study focused on its antimicrobial properties against resistant strains of bacteria. The findings indicated that combining this compound with conventional antibiotics enhanced their efficacy, providing a potential strategy for overcoming antibiotic resistance.

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